Irinotecan hydrochloride - 100286-90-6

Irinotecan hydrochloride

Catalog Number: EVT-298794
CAS Number: 100286-90-6
Molecular Formula: C33H39ClN4O6
Molecular Weight: 623.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Irinotecan hydrochloride is a semi-synthetic water-soluble analog of camptothecin. [] It is classified as a topoisomerase I inhibitor, a type of anticancer drug. [, ] Its role in scientific research involves investigating its potential in various drug delivery systems, exploring its stability and compatibility with other drugs, and studying its degradation behavior. [, , , , , ]

Synthesis Analysis

Irinotecan hydrochloride can be synthesized by reacting 4-piperidylpiperidine with dimethyl carbonate in a dipolar aprotic solvent to produce 4-piperidylpiperidine dimethyl carbonate. [] This intermediate is then reacted with 7-ethyl-10-hydroxycamptothecin in a nonpolar solvent to produce irinotecan monomers. [] The final step involves dissolving the monomers in water, adding hydrochloric acid to achieve a pH of 3-4, and then adding acetone to crystallize, filter, and vacuum dry the final irinotecan hydrochloride product. [] Another synthesis method involves contacting 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride with 7-ethyl-10-hydroxycamptothecin. [] The resulting crude irinotecan is then purified by solvent treatment and converted to irinotecan hydrochloride trihydrate. []

Molecular Structure Analysis

Irinotecan hydrochloride undergoes a delactonization reaction, converting between its lactone and carboxylate forms depending on the pH of the solution. [, ] Under acidic conditions, the lactone form is more stable. [, ]

Irinotecan hydrochloride exhibits significant degradation under oxidative, basic, and photolytic conditions. [, ] This degradation leads to the formation of various impurities and degradation products. [, ]

Mechanism of Action

Irinotecan hydrochloride functions as a topoisomerase I inhibitor. [, ] Topoisomerase I is an enzyme responsible for relieving torsional strain in DNA during replication and transcription. [, ] By inhibiting this enzyme, irinotecan hydrochloride disrupts DNA replication and ultimately leads to cell death. [, ]

Physical and Chemical Properties Analysis

Irinotecan hydrochloride is a crystalline compound with high water solubility. [] One of its polymorphs, specifically the c-type crystal, exhibits enhanced water solubility. [, ] Its stability in aqueous solutions is pH-dependent. [] Irinotecan hydrochloride undergoes hydrolysis to its carboxylate form, with the rate and extent of hydrolysis increasing with higher pH. [] To maintain stability, it is recommended to reconstitute irinotecan hydrochloride in a weakly acidic vehicle like 5% dextrose injection. []

Applications
  • Irinotecan hydrochloride has been investigated for its potential in various drug delivery systems, such as liposomes, nanoparticles, and solid lipid nanoparticles. [, , , , , , , , , ] These systems aim to improve its pharmacokinetics, biodistribution, and therapeutic efficacy while minimizing its toxicity. [, , , , , , , , , ]

Compatibility and Stability Studies:

  • Researchers have conducted studies to evaluate the compatibility and stability of irinotecan hydrochloride with other injectable drugs. [, ] These studies are crucial to ensure the safety and efficacy of its combined use in clinical settings. [, ]

Degradation Behavior Analysis:

  • Several studies have focused on analyzing the degradation behavior of irinotecan hydrochloride under various stress conditions. [, ] These analyses are essential for developing stability-indicating analytical methods and understanding its shelf-life and storage conditions. [, ]

Targeted Drug Delivery:

  • Efforts are being made to develop targeted drug delivery systems for irinotecan hydrochloride, specifically for liver-targeted delivery. [] The bile acid transport system is exploited for this purpose, utilizing cholic acid-modified irinotecan hydrochloride nanoliposomes to deliver the drug more effectively to the liver. []

Cleaning Validation:

  • In pharmaceutical manufacturing, validated RP-HPLC methods are utilized to determine irinotecan hydrochloride residues in production areas. [] This cleaning validation is crucial to prevent cross-contamination and maintain drug product purity. []

Irinotecan Lactone

Compound Description: Irinotecan lactone is a less active, lipophilic form of irinotecan hydrochloride. It is formed through a reversible hydrolysis reaction of irinotecan hydrochloride in aqueous solutions. The lactone form is considered a prodrug and can be converted back to the active carboxylate form in vivo [].

Relevance: Irinotecan lactone is directly relevant to irinotecan hydrochloride as it is a prodrug form and a key component in the equilibrium between the lactone and carboxylate forms of irinotecan. The ratio of these two forms is crucial for the drug's efficacy and stability [].

SN-38 (7-Ethyl-10-hydroxycamptothecin)

Compound Description: SN-38 is the major active metabolite of irinotecan hydrochloride, approximately 100 times more potent than the parent drug []. It is responsible for the majority of irinotecan's antitumor activity, acting as a topoisomerase I inhibitor that disrupts DNA replication and repair in cancer cells [, , ].

Relevance: SN-38 is critically relevant to irinotecan hydrochloride as it is the primary mediator of its antitumor effects. Understanding the pharmacokinetics and metabolism of both irinotecan hydrochloride and SN-38 is crucial for optimizing treatment efficacy [, , , ].

7-Ethyl-10-hydroxycamptothecin glucuronide (SN-38G)

Compound Description: SN-38G is an inactive metabolite formed from SN-38 through glucuronidation in the liver. It is a major metabolite of irinotecan and is excreted in bile [].

Relevance: SN-38G is relevant to irinotecan hydrochloride as it represents a major detoxification pathway of the active metabolite SN-38. The balance between SN-38 formation and its conversion to SN-38G contributes to irinotecan's overall efficacy and toxicity profile [].

Cholic Acid

Compound Description: Cholic acid is a primary bile acid synthesized in the liver. It is involved in the digestion and absorption of fats in the small intestine [].

Relevance: Cholic acid has been investigated as a targeting ligand for delivering irinotecan hydrochloride to the liver. By conjugating cholic acid to irinotecan hydrochloride liposomes, researchers aim to enhance drug uptake by hepatocytes, potentially improving the treatment of liver cancer while minimizing systemic side effects [].

Curcumin

Relevance: Curcumin has been studied in combination with irinotecan hydrochloride for potential synergistic antitumor effects. Researchers have developed co-delivery systems, such as nanoparticles encapsulating both curcumin and irinotecan hydrochloride, to improve treatment efficacy against gastric cancer [, ].

Docetaxel

Relevance: Docetaxel has been explored in combination with irinotecan hydrochloride for treating refractory metastatic breast cancer []. The rationale behind this combination is to achieve synergistic or additive anticancer effects by targeting different mechanisms involved in tumor growth.

Cisplatin

Relevance: Cisplatin has been used in combination with irinotecan hydrochloride for treating cervical cancer and ovarian clear cell adenocarcinoma [, ]. The combination aims to improve treatment outcomes by exploiting their distinct mechanisms of action and potentially overcoming resistance to platinum-based chemotherapy.

Eicosapentaenoic acid (EPA)

Relevance: Research suggests that CPT-11 treatment can induce changes in intestinal mucosal fatty acid composition, including a decrease in EPA levels. This alteration in fatty acid balance is associated with increased inflammation and intestinal damage. Dietary supplementation with EPA-rich oils like perilla oil has shown potential in mitigating these adverse effects [].

1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride

Relevance: This compound is a key precursor in the synthesis of irinotecan hydrochloride. Improved processes for its preparation and subsequent reaction with 7-ethyl-10-hydroxycamptothecin contribute to the efficient and cost-effective production of irinotecan hydrochloride [].

Properties

CAS Number

100286-90-6

Product Name

Irinotecan hydrochloride

IUPAC Name

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrochloride

Molecular Formula

C33H39ClN4O6

Molecular Weight

623.1 g/mol

InChI

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1

InChI Key

GURKHSYORGJETM-WAQYZQTGSA-N

Synonyms

7 Ethyl 10 hydroxycamptothecin
7-ethyl-10-hydroxycamptothecin
Camptosar
Camptothecin 11
camptothecin-11
CPT 11
CPT-11
CPT11
irinotecan
irinotecan hydrochloride
Irrinotecan
NK012 compound
SN 38
SN 38 11
SN-38
SN-38-11
SN3811

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Isomeric SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.